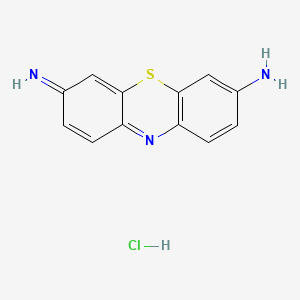

7-Iminophenothiazin-3-amine;hydrochloride

Description

Contextualization within Phenothiazine (B1677639) and Phenazinium Dye Chemistry

Phenothiazine-based dyes are a significant class of synthetic colorants characterized by the 10H-phenothiazine heterocyclic system. rsc.org This structure consists of two benzene (B151609) rings linked by a sulfur and a nitrogen atom, creating a unique non-planar "butterfly" conformation. rsc.org This three-dimensional shape is crucial as it helps to prevent the molecules from aggregating, a common issue with other dye types. rsc.org The phenothiazine structure is electron-rich, making it an excellent electron donor, a property that is fundamental to its function in many applications. rsc.orgnih.gov

7-Iminophenothiazin-3-amine;hydrochloride, or Thionine (B1682319), is a prominent member of this family. smolecule.com Its primary amine groups at the C3 and C7 positions are key to its unique redox and staining capabilities. smolecule.com Structurally, it is closely related to the well-known dye Methylene (B1212753) Blue, which is essentially a tetramethylated version of Thionine. wikipedia.org The methylation of the amine groups alters the dye's redox potential and solubility. smolecule.com This family of dyes also includes the Azure dyes (A, B, and C), which are intermediates in the synthesis of Methylene Blue and represent varying degrees of methylation of the thionine core. wikipedia.org

Phenazinium dyes, while also heterocyclic aromatic compounds, are distinct from phenothiazines. They are based on the phenazine (B1670421) ring system. However, the chemistry and applications of these two classes of dyes often overlap, particularly in the fields of staining and redox indicators.

Historical Development and Discovery of Related Chromophores (e.g., Thionine, Methylene Violet Bernthsen)

The story of 7-Iminophenothiazin-3-amine;hydrochloride (Thionine) begins in 1876 with the French chemist Charles Lauth. smolecule.comwikipedia.org He synthesized this vibrant violet dye, initially named "Lauth's Violet," marking a significant advancement in the burgeoning field of synthetic dye chemistry. smolecule.comwikipedia.org This discovery was part of a broader wave of innovation in aniline-based dyes that transformed the textile industry in the 19th century. smolecule.com Initially, Thionine was primarily used for coloring textiles, prized for its intense hue and stability, which surpassed many natural dyes of the era. smolecule.com

Another related chromophore with historical significance is Methylene Violet Bernthsen. First described by August Bernthsen, this dye is also a derivative of the phenothiazine structure. pharmaffiliates.com It is specifically 7-(Dimethylamino)-3H-phenothiazin-3-one. pharmaffiliates.com Methylene Violet Bernthsen has found applications as a biological stain and is certified for use in MacNeal's tetrachrome stain for blood. pharmaffiliates.comsigmaaldrich.com

The evolution of Thionine's use from a textile dye to a sophisticated tool in scientific research highlights its remarkable versatility. By the early 20th century, its potent metachromatic staining properties were being harnessed for biological microscopy. smolecule.com A pivotal moment came in 1924 with its application in the Feulgen reaction, which revolutionized histochemistry by enabling the precise quantification of DNA within cells. smolecule.com

Significance and Research Trajectories of the Compound in Academic Disciplines

The significance of 7-Iminophenothiazin-3-amine;hydrochloride (Thionine) in contemporary research is multifaceted, with applications spanning numerous academic fields. Its utility stems from its fundamental chemical properties, including its role as a photosensitizer, redox mediator, and fluorescent probe. nih.govresearchgate.net

Key Research Applications:

Histology and Cytology: Thionine is a widely used metachromatic dye for biological staining. wikipedia.org It is particularly effective for staining acidic mucopolysaccharides and is a common nuclear stain. nih.govstainsfile.com It is also employed for the demonstration of Nissl substance in nerve cells. nih.govstainsfile.com

Electrochemistry and Biosensors: Thionine is an excellent electron mediator in microbial fuel cells. wikipedia.org Its ability to facilitate electron transfer is also leveraged in the development of highly sensitive electrochemical DNA biosensors. nih.gov Researchers have functionalized magnetoelastic sensors with thionine to monitor molecular adsorption processes. nih.gov

Nanotechnology: In the realm of nanotechnology, thionine has been used in conjunction with gold nanoparticles (AuNPs) to create aptasensors for detecting various substances. mdpi.com It also plays a role in the fabrication of DNA-thionine-carbon nanotube nanocomposites for immobilizing DNA. nih.gov

Photochemistry and Photodynamic Therapy: As a photosensitizer, thionine has been studied for its potential in photogalvanic cells and photodynamic therapy. researchgate.net

Analytical Chemistry: Thionine serves as a pH-dependent redox indicator, with a standard electrode potential (E₀) of +0.06 volts at pH 7.0. wikipedia.org Its reduced form, leuco-thionine, is colorless, making it useful for titrations and other analytical techniques. wikipedia.org

The ongoing research into Thionine and its derivatives continues to open up new avenues of investigation. Its adaptable phenothiazine structure allows for the synthesis of novel compounds with tailored properties for specific applications, such as in dye-sensitized solar cells and organic light-emitting diodes (OLEDs). rsc.orgnih.govrsc.org

Interactive Data Table: Properties of 7-Iminophenothiazin-3-amine;hydrochloride (Thionine)

| Property | Value |

| IUPAC Name | (7-aminophenothiazin-3-ylidene)azanium;chloride nih.gov |

| Other Names | Thionine, Lauth's Violet, C.I. 52000 nih.gov |

| Molecular Formula | C₁₂H₁₀ClN₃S nih.gov |

| Molecular Weight | 263.75 g/mol nih.gov |

| CAS Number | 581-64-6 nih.gov |

| Absorption Max | 598-599 nm (in water) stainsfile.com |

| Solubility in Water | 0.25% stainsfile.com |

| Solubility in Ethanol (B145695) | 0.25% stainsfile.com |

Structure

3D Structure of Parent

Properties

IUPAC Name |

7-iminophenothiazin-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3S.ClH/c13-7-1-3-9-11(5-7)16-12-6-8(14)2-4-10(12)15-9;/h1-6,13H,14H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVPBBTJXIKFICP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)SC3=CC(=N)C=CC3=N2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60936593 | |

| Record name | 3-Imino-3H-phenothiazin-7-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60936593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16178-66-8 | |

| Record name | 3-Imino-3H-phenothiazin-7-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60936593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Derivatization

Established Reaction Pathways for 7-Iminophenothiazin-3-amine;hydrochloride Synthesis

The synthesis of 7-Iminophenothiazin-3-amine;hydrochloride, or Thionine (B1682319) chloride, is historically well-established and involves the creation of the tricyclic phenothiazine (B1677639) core followed by specific functionalization and salt formation.

The foundational synthesis of the diaminophenothiazinium scaffold, the core of Thionine, typically involves the oxidative coupling of p-phenylenediamine (B122844) derivatives. A common historical method begins with the nitrosylation of an N,N-disubstituted aniline (B41778), such as dimethylaniline, which is then reduced to form the corresponding p-phenylenediamine. google.comepo.org This intermediate undergoes oxidative coupling in the presence of a sulfur source, like hydrogen sulfide (B99878) (H₂S) or sodium thiosulfate (B1220275) (Na₂S₂O₃), and an oxidizing agent such as iron(III) chloride (FeCl₃) or sodium dichromate (Na₂Cr₂O₇), to facilitate the ring closure and form the phenothiazine structure. google.comgoogle.com

More modern approaches may involve the reaction of 2-aminobenzenethiol with 2-chloro-1-nitrobenzene derivatives, followed by Smiles rearrangement to construct the phenothiazine skeleton. google.com Another strategy employs the palladium-catalyzed double N-arylation reaction between substituted triflates and anilines to build extended phenothiazine structures. nih.gov

Table 1: Reagents in Traditional Phenothiazine Dye Synthesis

| Step | Reagent Class | Example Reagent | Purpose |

|---|---|---|---|

| Starting Material | Aniline Derivative | Dimethylaniline | Source of the aminophenyl rings |

| Nitrosylation | Nitrosylating Agent | Sodium Nitrite (NaNO₂) in HCl | Forms N,N-dialkyl-p-nitrosoaniline |

| Reduction | Reducing Agent | Zinc dust | Reduces the nitroso group to an amine |

| Thionation/Coupling | Sulfur Source | Sodium Thiosulfate (Na₂S₂O₃) | Introduces the sulfur heteroatom |

| Oxidation/Ring Closure | Oxidizing Agent | Sodium Dichromate (Na₂Cr₂O₇) | Drives the cyclization to form the phenothiazine ring |

This table summarizes common reagents used in the synthesis of diaminophenothiazinium compounds like Methylene (B1212753) Blue, a close derivative of Thionine. google.comepo.orggoogle.com

The colored thionine cation possesses a quinoid iminium structure which can be selectively reduced to a colorless form known as leucothionine. wikipedia.orgflinnsci.com This reduction is a key aspect of its chemistry, particularly in its function as a redox indicator. wikipedia.org The reaction involves the addition of two electrons and two protons to the molecule, converting the iminium and imine groups to amines and disrupting the conjugated system responsible for its color.

A common method for this reduction is through chemical means using agents like iron(II) salts. flinnsci.comrsc.org This process can be catalyzed by light, making it a photochemical reaction. flinnsci.comyoutube.com Flash photolysis studies have shown that the reduction proceeds via a one-electron reduction to form a semithionine radical intermediate, which then undergoes dismutation to yield the fully reduced leucothionine and the original oxidized thionine. rsc.org The structure of the reduced leuco-form is 10H-phenothiazine-3,7-diamine. google.com

Table 2: Redox States of Thionine

| Form | Chemical Name | Color | Key Structural Feature |

|---|---|---|---|

| Oxidized | Thionine (3,7-Diaminophenothiazin-5-ium) | Purple/Blue | Conjugated quinoid iminium system |

| Semi-reduced | Semithionine Radical | Transient | Radical cation |

| Reduced | Leucothionine (10H-Phenothiazine-3,7-diamine) | Colorless | Non-conjugated diaminodiphenylamine sulfide |

This table outlines the different redox states of Thionine, which are central to its function as a redox indicator and in various chemical reactions. wikipedia.orgrsc.orggoogle.com

Phenothiazine derivatives are often converted into their salt forms to improve their physical properties for research and potential therapeutic use. nih.gov The hydrochloride salt of 7-Iminophenothiazin-3-amine is formed by treating the compound with hydrochloric acid. wikipedia.orgflinnsci.com This can be achieved by adding aqueous or anhydrous hydrochloric acid to a solution of the phenothiazine base, often in a solvent like ethanol (B145695), leading to the precipitation or crystallization of the hydrochloride salt. wikipedia.orggoogle.com

The conversion to a salt like the hydrochloride offers several advantages:

Increased Water Solubility: Salt forms are generally more soluble in aqueous media compared to the free base. This is crucial for biological studies and for formulating the compound for various applications. nih.gov

Enhanced Stability: Salts can exhibit greater stability and a longer shelf-life. nih.gov

Improved Handling: The crystalline nature of salts often makes them easier to handle, weigh, and purify compared to the free base. wikipedia.org

Strategies for Structural Modification and Derivatization of the Phenothiazine Core

The phenothiazine scaffold is a versatile platform for structural modification, allowing for the fine-tuning of its electronic, optical, and biological properties. nih.govmdpi.com New derivatives are frequently synthesized by introducing substituents at the thiazine (B8601807) nitrogen atom (N10) or on the benzene (B151609) rings. mdpi.com

A primary example of derivatization is the N-methylation of the amino groups at positions 3 and 7. This progression leads from Thionine (diamino) to Azure A (trimethyl), Azure B (trimethyl), and finally Methylene Blue (tetramethyl). wikipedia.org These modifications alter the dye's color and redox properties.

Other derivatization strategies include:

Halogenation: Introducing halogens like bromine onto the aromatic rings can modify the electronic properties and has been explored to enhance photosensitizing capabilities. researchgate.net

N-Alkylation/Arylation: Attaching various alkyl or aryl chains to the central nitrogen (N10) is a common strategy to create derivatives with specific pharmacological activities. google.com

Functionalization of Amino Groups: The exocyclic amino groups can be reacted with other molecules. For instance, reactions with aniline derivatives can produce 3,7-bis(N′-arylamino)phenothiazines, which have applications as sensors and in materials for solar cells. mdpi.com

Green Chemistry Principles in Phenothiazine Dye Synthesis

Recent research has focused on developing more environmentally benign methods for synthesizing thiazines and their derivatives. nih.govmdpi.com These "green chemistry" approaches aim to reduce energy consumption, use less hazardous materials, and minimize waste. nih.gov

Key green strategies applied to phenothiazine synthesis include:

Microwave-Assisted Synthesis: Using microwave irradiation can dramatically shorten reaction times, increase yields, and improve product purity by providing uniform and rapid heating. nih.gov

Ultrasound-Assisted Synthesis (Sonochemistry): The use of ultrasonic waves can enhance reaction rates and yields in the synthesis of phenothiazine derivatives. nih.gov

Metal-Free Catalysis: Developing synthetic routes that avoid heavy metal catalysts is a significant goal. Methods using iodine-containing reagents or hypervalent iodine as a catalyst in metal-free conditions have been successfully developed for creating S-N bonds in related heterocyclic compounds. mdpi.comnih.gov

Use of Green Solvents: Replacing traditional organic solvents with more environmentally friendly options, such as water or ethanol, is a core principle of green chemistry that has been applied in the synthesis of certain heterocyclic compounds. mdpi.com

Molecular and Electronic Structure Elucidation and Theoretical Investigations

Computational Chemistry and Quantum Mechanical Approaches

Modern computational methods, particularly those based on quantum mechanics, are indispensable for understanding the electronic states, geometry, and transitions that govern the behavior of thionine (B1682319).

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) have become principal methods for investigating the electronic structure of molecules like thionine. nih.gov These approaches offer a favorable balance between computational cost and accuracy for ground-state and excited-state properties, respectively. researchgate.netbenasque.org DFT calculations are used to determine the distribution of electron density and the energies of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy difference between HOMO and LUMO is a critical parameter that reflects the chemical reactivity of the molecule. irjweb.com

For thionine, theoretical studies have focused on its radiationless deactivation channels and the efficient population of its triplet manifold. rsc.org A significant finding from these computational investigations is the identification of an efficient population transfer from the first excited singlet state (S₁) to the second excited triplet state (T₂). rsc.org This process, known as intersystem crossing (ISC), is crucial to thionine's photochemistry. The calculated ISC rate for the S₁(πH → πL) ⇝ T₂(πH−1 → πL) channel is on the order of 10⁸–10⁹ s⁻¹, which competes effectively with fluorescence, explaining the high triplet quantum yield observed experimentally in water. rsc.org

The table below shows the calculated HOMO-LUMO energy levels for different redox states of the thionine molecule.

| Molecular Species | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Thionine Cation (Thn⁺) | -7.01 | -4.65 | 2.36 |

| Thionine Radical (Thn•) | -5.20 | -2.71 | 2.49 |

| Thionine Anion (Thn⁻) | -2.15 | -0.15 | 2.00 |

| Data sourced from DFT calculations. researchgate.net |

The core of the thionine molecule is a phenothiazine (B1677639) heterocyclic system. Phenothiazine-based structures are characterized by a nonplanar, folded conformation along the axis connecting the sulfur and nitrogen atoms of the central ring. rsc.org This arrangement is often described as a "butterfly-like" geometry. researchgate.net

This nonplanar structure is significant as it can suppress the tendency for molecules to stack together in an ordered way, a phenomenon known as molecular aggregation. rsc.org The dihedral angle between the two benzene (B151609) rings in the phenothiazine core is reported to be approximately 158.5°. rsc.org The specific bond lengths and angles of the thionine molecule and its derivatives are precisely determined through geometry optimization calculations using DFT methods. mdpi.com These computational optimizations are fundamental for establishing the lowest energy conformation of the molecule, which is the starting point for further electronic structure and spectral predictions. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the energies of electronic excited states and predicting electronic transitions. researchgate.netrsc.org By simulating the molecule's response to an oscillating electric field, TD-DFT can predict the optical absorption spectrum, identifying the transition frequencies and their corresponding strengths (oscillator strengths). researcher.life

For thionine, theoretical studies have assigned the character of these transitions. For instance, the lowest energy singlet excited states, S₁ and S₂, are identified as π → π* transitions. rsc.org Specifically, the transition to the S₁ state involves the promotion of an electron from the HOMO to the LUMO (πH → πL), while the S₂ state corresponds to a transition from the HOMO-1 orbital to the LUMO (πH−1 → πL). rsc.org Understanding the nature of these transitions—for example, whether they possess intramolecular charge transfer (ILCT) character—is crucial for interpreting the molecule's photophysical properties and its interactions with its environment. researchgate.net The assignment of specific transitions is achieved by analyzing the molecular orbitals involved in the excitation. researchgate.net

Spectroscopic Characterization Methodologies for Excited State Dynamics

Experimental spectroscopic techniques provide the data necessary to validate and complement theoretical predictions, offering insights into how thionine behaves in real-world conditions.

The photophysical characteristics of thionine have been extensively studied through its absorption and fluorescence emission spectra in a variety of environments. These media range from common polar and non-polar solvents to more complex systems like phosphatidylcholine (PC) liposomes, zeolite L cages, and the surface of carbon nanotubes. rsc.orgresearchgate.netresearchgate.net

In aqueous solution, the monomeric form of thionine exhibits a primary absorption peak around 599-600 nm. researchgate.netresearchgate.netresearchgate.net However, the exact position and structure of the absorption and emission bands are highly dependent on the surrounding medium. When incorporated into the channels of zeolite L, the electronic spectrum of thionine is more structured compared to its spectrum in dilute aqueous or alcoholic solutions, indicating restricted freedom of the molecule within the zeolite cage. rsc.org Similarly, when thionine is adsorbed onto single-walled carbon nanotubes (SWNTs), its absorption peak at 600 nm shows a distinct red shift, indicating a strong π-π stacking interaction between the dye and the nanotube surface. researchgate.net

The following table summarizes the absorption maxima (λmax) of thionine in different media.

| Medium | Absorption Maximum (λmax) (nm) | Reference |

| Water | 599 | researchgate.netresearchgate.net |

| Methanol | 602 | researchgate.net |

| Ethanol (B145695) | 603 | researchgate.net |

| Acetonitrile | 600 | researchgate.net |

| Glycerol | 605 | researchgate.net |

| Pyridine | 604 | researchgate.net |

| 1,4-Dioxane (B91453) | 592 | researchgate.net |

| PC Liposome | 602 | researchgate.net |

| Zeolite L | Structured Monomer Spectrum | rsc.org |

| SWNTs | Red-shifted from 600 nm | researchgate.net |

Thionine exhibits pronounced solvatochromism, which is the change in the color of a chemical substance depending on the polarity of the solvent it is dissolved in. This behavior is a direct consequence of the differing interactions between the solvent molecules and the ground and excited electronic states of the dye.

A key observation is the change in the Stokes shift—the difference in energy between the maxima of the absorption and fluorescence emission spectra—with solvent polarity. For thionine, the Stokes shift has been found to increase with the increasing polarity of the solvent. researchgate.net This indicates that the excited state is more polar than the ground state and is more stabilized by polar solvents. This property allows thionine to be used as a spectroscopic probe to gauge the polarity of microenvironments, such as within liposomes or at the interfaces of micelles. researchgate.net The interaction with different solvents can also be intentionally used to manipulate the number of thionine molecules adsorbed on surfaces like carbon nanotubes, as rinsing with ethanol can wash away some of the adsorbed dye. researchgate.net

The table below illustrates the effect of solvent polarity on the Stokes shift of thionine.

| Solvent | Dielectric Constant (ε) | Stokes Shift (cm⁻¹) |

| 1,4-Dioxane | 2.2 | 470 |

| Pyridine | 12.3 | 640 |

| Ethanol | 24.3 | 800 |

| Methanol | 32.6 | 830 |

| Acetonitrile | 37.5 | 860 |

| Glycerol | 42.5 | 920 |

| Water | 78.5 | 1020 |

| Data sourced from photophysical studies of thionine. researchgate.net |

Kinetics of Excited State Decay and Non-Radiative Processes

The photophysical behavior of phenothiazine derivatives is complex, involving various pathways for the dissipation of energy from an electronically excited state. These compounds are known for their reversible oxidative properties which lead to the formation of deeply colored radical cations, making them valuable as spectroscopic probes in studies of photoinduced electron transfer. mdpi.com The decay of the excited state can occur through radiative pathways, such as fluorescence and phosphorescence, or non-radiative processes.

Certain phenothiazine derivatives exhibit notable phosphorescence properties. mdpi.com For instance, oxidized phenothiazine chromophores, such as phenothiazine 5-oxide and phenothiazine 5,5-dioxide, are recognized for high phosphorescence quantum yields, enhanced photochemical stability, and long-lived emission lifetimes in the solid state. rsc.org A phenothiazine S-oxide derivative was observed to have a fluorescence band at 647 nm. mdpi.com The introduction of specific functional groups can significantly influence these decay kinetics. The presence of d-pπ bonds, such as those in S=O or P=O groups, can hinder intense intermolecular π-π stacking. This inhibition of stacking is beneficial for reducing non-radiative decay channels like excited triplet-triplet annihilation (TTA). mdpi.com

The photophysical properties of a synthesized phenothiazine derivative functionalized with a thienyl-indandione moiety (PTZTID) have been studied. Its absorption spectrum in 1,4-dioxane showed two bands corresponding to π-π* transitions of the conjugated system and intramolecular charge transfer. nih.gov The fluorescence emission maximum for this compound was recorded at 580 nm. nih.gov

Table 1: Photophysical Properties of a Phenothiazine Derivative

| Property | Observation | Reference |

| Absorption Bands | π-π* transitions and intramolecular charge transfer | nih.gov |

| Emission Maximum | 580 nm (Fluorescence) | nih.gov |

| Solvent Effect | Hypsochromic (blue) shift with increasing water content in dioxane, suggesting H-type aggregation | nih.gov |

Mechanistic Investigations of Biological Interactions Non Clinical/in Vitro Focus

Interactions with Nucleic Acids and Proteins

The interaction of 7-Iminophenothiazin-3-amine hydrochloride, commonly known as thionine (B1682319), with DNA has been a subject of extensive research, revealing a primary binding mode through intercalation. nih.govresearchgate.net Spectroscopic studies, including absorbance, fluorescence, and circular dichroism, have been instrumental in elucidating this mechanism. nih.gov When thionine binds to double-stranded DNA (dsDNA), a significant quenching of its fluorescence spectrum is observed, which is a characteristic feature of intercalation. nih.gov This process is further supported by evidence of strong energy transfer from the DNA base pairs to the thionine molecules. nih.gov

Calorimetric studies have indicated that the binding of thionine to dsDNA is both an enthalpy and entropy-favored process. nih.gov In contrast, its interaction with single-stranded DNA (ssDNA) is weaker, with a binding affinity approximately one order of magnitude lower than that for dsDNA, and is predominantly entropy-favored. nih.gov This suggests a different binding mode with ssDNA, likely involving simple stacking rather than intercalation. nih.gov

Pressure-tuning hole-burning spectroscopy has provided deeper insights, revealing that the amino form of thionine is the tautomer that fully intercalates into the DNA duplex. acs.org Furthermore, studies have suggested a preference for thionine to bind to Guanine-Cytosine (GC) base pairs over Adenine-Thymine (AT) pairs, although the specificity is not considered to be highly marked. researchgate.net Theoretical analyses using an amended Zimm and Bragg theory have been employed to understand the melting behavior and heat capacity of DNA upon thionine binding, further supporting the intercalation model and its stabilizing effect on the DNA duplex. researchgate.net

Table 1: Comparative Binding Characteristics of Thionine with DNA

| DNA Type | Primary Binding Mechanism | Binding Affinity (M⁻¹) | Thermodynamic Favorability | Key Evidence |

| Double-stranded (dsDNA) | Intercalation | ~10⁵ | Enthalpy and Entropy | Strong fluorescence quenching, energy transfer from DNA to dye |

| Single-stranded (ssDNA) | Stacking | ~10⁴ | Predominantly Entropy | Weaker fluorescence quenching |

Thionine acetate (B1210297) has been identified as an inhibitor of certain enzymes, notably lysozyme (B549824) and the soluble lytic transglycosylase Slt35 from Escherichia coli. nih.govnih.gov Lytic transglycosylases are involved in the crucial processes of bacterial cell wall remodeling and recycling, making them potential targets for new antibacterial agents. nih.gov

Inhibition studies have shown that thionine acetate can reduce the lytic activity of both hen egg white lysozyme (HEWL) and Slt35. nih.gov The concentration of thionine acetate required to inhibit 50% of the enzyme's activity (IC₅₀) was determined to be 89.3 ± 3 µM for lysozyme and 66.0 ± 0.1 µM for Slt35. nih.gov Interestingly, other known glycosidase inhibitors like 1-deoxynojirimycin, castanospermine, thiamet G, and miglitol (B1676588) did not show any inhibitory effects on these enzymes. nih.govnih.gov

Molecular docking simulations provide a mechanistic rationale for this inhibition. nih.govnih.gov Although thionine's structure does not mimic that of the natural peptidoglycan substrate, it is predicted to bind to the active site of both lysozyme and Slt35. nih.gov Instead of directly interacting with the catalytic residues, thionine appears to obstruct the active site, thereby blocking the binding of the larger peptidoglycan chain. nih.gov This steric hindrance is the proposed mechanism of inhibition. nih.gov

Table 2: Inhibitory Activity of Thionine Acetate on Lysozyme and Slt35

| Enzyme | Source | IC₅₀ (µM) | Proposed Inhibition Mechanism |

| Hen Egg White Lysozyme (HEWL) | Gallus gallus | 89.3 ± 3 | Active site obstruction |

| Soluble Lytic Transglycosylase (Slt35) | Escherichia coli | 66.0 ± 0.1 | Active site obstruction |

Molecular docking studies have been employed to investigate the binding affinity of thionine with various proteins. One notable example is its interaction with bovine serum albumin (BSA), a major transport protein in the blood. nih.gov These studies, conducted under physiological pH conditions, revealed that thionine binds to BSA with a binding constant (K) of 2.09 × 10⁵ dm³/mol and a binding stoichiometry (n) of approximately 1. nih.gov

The binding of thionine to BSA was found to be a spontaneous and energetically favorable process, as indicated by a negative free energy change. nih.gov Competitive binding experiments using site markers identified the binding site of thionine to be in subdomain IIA, also known as Sudlow site I, of the BSA molecule. nih.gov This finding was further corroborated by molecular docking simulations. nih.gov The interaction with BSA induces conformational changes in the protein's secondary structure and alters the microenvironment around the binding site. nih.gov

In the context of enzyme inhibition, molecular docking has also been crucial in understanding how thionine interacts with the active sites of enzymes like lysozyme and Slt35, as detailed in the previous section. nih.gov These computational approaches predict that thionine can effectively block the active site gorge of these enzymes. nih.govmdpi.com

Table 3: Binding Parameters of Thionine with Bovine Serum Albumin (BSA)

| Parameter | Value | Method |

| Binding Constant (K) | 2.09 × 10⁵ dm³/mol | Emission Titration |

| Number of Binding Sites (n) | ~1 | Emission Titration |

| Binding Site | Subdomain IIA (Sudlow site I) | Site Marker Competition & Molecular Docking |

| Thermodynamic Feasibility | Spontaneous and Favorable | Negative Free Energy Change |

Photophysical Mechanisms in Biological Systems

Thionine is a well-known photosensitizer, a molecule that, upon absorption of light, can lead to the generation of cytotoxic reactive oxygen species (ROS). nih.govresearchgate.netfrontiersin.org This process, central to photodynamic therapy (PDT), involves the excitation of the photosensitizer to a short-lived singlet state, followed by intersystem crossing to a longer-lived triplet state. mdpi.comucla.edu

The primary mechanism of ROS generation by thionine is the Type II photochemical pathway. mdpi.commdpi.com In this pathway, the triplet state of the photosensitizer transfers its energy directly to molecular oxygen (³O₂), which is in its ground triplet state. mdpi.comucla.edu This energy transfer results in the formation of highly reactive singlet oxygen (¹O₂). mdpi.comucla.edu Singlet oxygen is a potent oxidizing agent that can cause irreversible damage to various biomolecules, including lipids, proteins, and nucleic acids, ultimately leading to cell death. ucla.edu

In addition to the Type II pathway, a Type I mechanism can also occur, which involves electron transfer reactions between the excited photosensitizer and a substrate, leading to the formation of other ROS such as superoxide (B77818) radicals (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (HO•). frontiersin.orgmdpi.com The efficiency of singlet oxygen generation can be influenced by factors such as the chemical environment and the aggregation state of the photosensitizer. researchgate.net For instance, vehiculization of a dibrominated thionine derivative in polyacrylamide nanoparticles was shown to increase the production of singlet oxygen by preventing aggregation. researchgate.net

The antimicrobial activity of thionine, particularly in the context of antimicrobial photodynamic therapy (aPDT), is primarily attributed to its ability to act as a photosensitizer. researchgate.netfrontiersin.org Upon illumination, thionine generates reactive oxygen species, with singlet oxygen being a key cytotoxic agent that damages essential cellular components of microorganisms. frontiersin.orgmdpi.com

The efficacy of thionine-mediated aPDT can vary between different types of bacteria. For example, it has been shown to be highly effective against Gram-positive bacteria like Staphylococcus aureus, but less so against Gram-negative bacteria such as Escherichia coli and Salmonella Typhimurium. nih.gov This difference is often attributed to the outer membrane of Gram-negative bacteria, which can act as a barrier to the uptake of the photosensitizer.

Applications in Cellular and Tissue Staining Research

Thionine is a basic aniline (B41778) and metachromatic dye widely utilized in biological staining. taylorandfrancis.comwikipedia.org As a dark green powder that yields a purple solution, its utility stems from its ability to differentially stain various cellular components. taylorandfrancis.com

Use in Cell Viability Assessment and Differentiation

While not typically employed as a primary dye in standard viability assays like trypan blue or propidium (B1200493) iodide, the chemical properties of 7-Iminophenothiazin-3-amine (Thionine) are relevant to the principles of cell viability assessment. Viability assays often rely on membrane integrity; dyes that can only enter cells with compromised membranes are used to identify dead cells. youtube.comcellsignal.com Research has shown that thionine can perturb the bilayer structure of cell membranes. nih.gov This perturbation increases the membrane's permeability, as demonstrated by an enhanced uptake of propidium iodide in the presence of thionine. nih.gov This mechanism suggests that thionine's interaction with the cell membrane can induce a state that is identifiable by common viability markers.

In the context of cellular differentiation, thionine's utility lies in its capacity as a potent metachromatic and histological stain. It is used in techniques like Nissl staining to visualize cell bodies, allowing for morphological assessment. mdpi.com This staining capability enables the identification and classification of different cell populations within tissues. For instance, thionine-positive cells, which stain metachromatically, can include specific cell types like mast cells and basophilic granulocytes, aiding in their differentiation from other cells in a sample. taylorandfrancis.com

Table 1: Staining Applications of 7-Iminophenothiazin-3-amine (Thionine)

| Application Area | Staining Method/Principle | Target | Outcome | Reference(s) |

| Cellular Differentiation | Metachromatic Staining | Mast cells, Basophils | Identification and classification of specific granulocytes. | taylorandfrancis.com |

| Histology | Nissl Staining | Neuronal cell bodies (Nissl substance) | Visualization of cytoarchitecture in nervous tissue. | mdpi.com |

| Membrane Permeability Studies | Membrane Perturbation | Cell membrane bilayer | Induces susceptibility to phospholipase A2 and permeability to other dyes like propidium iodide. | nih.gov |

Contribution to Polychrome Stains (e.g., Romanowsky Stains)

The most critical role of 7-Iminophenothiazin-3-amine (Thionine) in staining is its function as a constituent of polychrome stains, most notably the Romanowsky-type stains (e.g., Giemsa, Wright, Leishman stains). wordpress.comwikipedia.org These stains are fundamental in hematology for the microscopic examination of blood and bone marrow smears. alliedguru.commicrobenotes.com

The characteristic differential staining of cellular components, known as the Romanowsky effect, is not achieved by pure methylene (B1212753) blue and eosin (B541160) alone. wikipedia.org It requires the presence of oxidation products of methylene blue. wordpress.comwikipedia.org This oxidative process, known as "polychroming" or "ripening," results in the demethylation of methylene blue to form a mixture of azures (Azure A, Azure B, Azure C) and thionine. wikipedia.orgwikipedia.org

When this polychromed methylene blue solution is combined with an acidic dye like eosin Y, the various basic dyes (methylene blue, azures, thionine) bind to acidic cellular structures like nucleic acids in the cell nucleus, staining them in shades of blue to purple. wordpress.commicrobenotes.com Concurrently, eosin binds to basic components like hemoglobin and eosinophilic granules, imparting pink or red hues. wordpress.comalliedguru.com The precise combination of these dyes, particularly the eosinate of Azure B, is considered primarily responsible for the unique purple color of chromatin, which is the hallmark of the Romanowsky effect. wikipedia.orgresearchgate.net Thionine is an essential component of this polychromatic mixture that enables the high degree of differentiation among blood cells. wikipedia.orgnjlm.net

Table 2: Components of Romanowsky-Type Stains and Their Function

| Component | Chemical Class | Function in Staining | Resulting Color | Reference(s) |

| Methylene Blue | Basic Thiazine (B8601807) Dye | Primary basic stain; precursor to polychrome dyes. | Stains acidic components (e.g., RNA) blue. | wordpress.comalliedguru.com |

| Azure A, Azure B, Azure C | Basic Thiazine Dyes | Oxidation products of Methylene Blue. Azure B is crucial for the Romanowsky effect. | Stains nucleus and granules blue/purple. | wikipedia.orgwikipedia.org |

| 7-Iminophenothiazin-3-amine (Thionine) | Basic Thiazine Dye | Fully demethylated oxidation product of Methylene Blue. | Contributes to the overall polychromatic effect. | wikipedia.orgwikipedia.orgnjlm.net |

| Eosin Y | Acidic Xanthene Dye | Acidic counterstain. | Stains basic components (e.g., cytoplasm, eosinophil granules) pink/red. | wordpress.commicrobenotes.com |

Antioxidant Mechanisms at the Molecular Level

The phenothiazine (B1677639) heterocyclic system, which forms the core of thionine, is an effective electron donor, underpinning its antioxidant capabilities. nih.gov Phenothiazines can reduce oxidative injury to cells by acting as free radical scavengers. nih.gov

Quantum chemistry studies reveal that the antioxidant activity of phenothiazine towards hydroxyl (˙OH) and hydroperoxyl (˙OOH) radicals proceeds through two primary mechanisms:

Single Electron Transfer (SET): The phenothiazine molecule donates an electron to the free radical, neutralizing it and forming a stable phenothiazine radical cation (PTZ˙⁺). rsc.org

Hydrogen Atom Transfer (HAT): The phenothiazine molecule donates a hydrogen atom to the free radical. rsc.org

The specific mechanism that is favored can depend on the surrounding environment. In aqueous solutions, phenothiazine primarily exhibits antioxidant properties, whereas, in lipid media, it may act as a pro-oxidant. nih.govrsc.org The antioxidant process can be highly efficient; the initially formed radical cation can be regenerated by reacting with a superoxide radical anion (O₂˙⁻), allowing a single molecule to scavenge multiple radicals in a cycle. rsc.org

The redox properties of thionine are well-documented. It is a pH-dependent redox indicator that can be reversibly reduced to the colorless form, leucothionine. wikipedia.org This redox reaction can be induced by agents like iron (II) and is central to its ability to mediate electron transfer. rsc.orgprolabscientific.com This capacity for reversible electron donation makes the phenothiazine structure a potent scaffold for antioxidant action, effectively neutralizing reactive oxygen species through controlled redox cycling. rsc.orgrsc.org

Advanced Applications in Materials Science and Analytical Chemistry

Dye-Sensitized Solar Cells (DSSCs) and Optoelectronic Devices

Phenothiazine (B1677639) derivatives are extensively studied as electron-donating chromophores in Dye-Sensitized Solar Cells (DSSCs) due to their strong electron-donating nature and non-planar structure, which can inhibit intermolecular interactions that often reduce efficiency. While 7-Iminophenothiazin-3-amine hydrochloride itself is not a leading sensitizer in high-efficiency DSSCs, its core structure is central to the design of more complex and efficient dyes.

Design Principles for Phenothiazine-Based Sensitizers

The effectiveness of a phenothiazine-based sensitizer in a DSSC is governed by a molecular architecture often following a donor-π-bridge-acceptor (D-π-A) model. This design facilitates intramolecular charge transfer (ICT) upon photoexcitation, a critical step for efficient electron injection into the semiconductor's conduction band.

Donor (D): The phenothiazine nucleus, as found in 7-Iminophenothiazin-3-amine, serves as the primary electron donor. Its electron-rich nitrogen and sulfur heteroatoms enhance this property.

π-Bridge (π): A conjugated spacer, such as thiophene, is often inserted to modulate the electronic properties and extend the absorption spectrum of the dye. The length and nature of this bridge are critical in tuning the dye's light-harvesting capabilities.

Acceptor (A): An electron-withdrawing group, typically a cyanoacrylic acid or similar moiety, acts as the acceptor. This group also serves to anchor the dye to the surface of the semiconductor photoanode, commonly titanium dioxide (TiO₂).

The strategic placement of these components influences the dye's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for efficient charge separation and injection.

Electron Injection Efficiency and Charge Carrier Mobility in DSSC Architectures

For a DSSC to function effectively, an electron must be efficiently injected from the photo-excited dye into the semiconductor's conduction band. The efficiency of this process (Φinj) is highly dependent on the energy alignment between the dye's LUMO and the semiconductor's conduction band edge (ECB). A sufficient energy difference, or driving force (-ΔGinj), is necessary for rapid and efficient injection.

The basic structure of 7-Iminophenothiazin-3-amine provides the foundational phenothiazine donor, but its performance in a DSSC would be limited. Advanced phenothiazine sensitizers are engineered to optimize this energy alignment. Once injected, the charge carrier mobility within the semiconductor matrix is critical for collecting the current. The structure of the dye adsorbed on the semiconductor surface can influence this by affecting charge recombination rates. The non-planar, butterfly-like geometry of the phenothiazine core can help create a more favorable interface, reducing the likelihood of injected electrons recombining with the oxidized dye or the electrolyte.

Impact of Molecular Structure on Photovoltaic Performance and Power Conversion Efficiency

| Photovoltaic Parameter | Influencing Structural Factors of Phenothiazine Dyes |

| Short-Circuit Current (Jsc) | Governed by the dye's light-harvesting efficiency and electron injection efficiency. Broader absorption spectra, achieved by extending π-conjugation or adding auxiliary donors, lead to higher Jsc. |

| Open-Circuit Voltage (Voc) | Determined by the difference between the semiconductor's Fermi level and the electrolyte's redox potential. Bulky groups on the phenothiazine structure can suppress charge recombination, leading to a higher Voc. |

| Fill Factor (FF) | Related to the charge transport and recombination kinetics within the cell. Optimized molecular design can lead to more ideal diode behavior and a higher FF. |

For example, adding bulky alkyl chains at the N-10 position of the phenothiazine ring can improve solubility and create a blocking layer on the TiO₂ surface, which hinders charge recombination and improves Voc.

Strategies to Mitigate Molecular Aggregation and Excimer Formation

A significant challenge with many organic dyes, including phenothiazine derivatives, is their tendency to aggregate on the semiconductor surface. This aggregation can lead to a decrease in performance due to self-quenching of the excited state and altered absorption spectra.

Several strategies are employed to counter this:

Non-planar Structure: The inherent "butterfly" shape of the phenothiazine core is a primary defense against aggregation.

Bulky Substituents: Introducing bulky groups, such as long alkyl chains, at various positions on the phenothiazine ring sterically hinders the molecules from packing too closely.

Co-adsorbents: The use of co-adsorbent molecules, like chenodeoxycholic acid (CDCA), on the TiO₂ surface can physically separate dye molecules, preventing aggregation.

Comparative Analysis with Other Electron-Donating Chromophores in DSSCs

Phenothiazine stands as a powerful electron donor compared to other commonly used chromophores in DSSCs.

| Chromophore | Key Advantages | Key Disadvantages |

| Phenothiazine | Strong electron-donating ability; non-planar structure helps prevent aggregation. | Can be susceptible to oxidation if not properly engineered. |

| Triphenylamine | Good electron donor with propeller-like structure that helps inhibit aggregation. | Generally a weaker donor than phenothiazine. |

| Carbazole | Good thermal and chemical stability; rigid planar structure. | Planarity can lead to stronger aggregation tendencies. |

| Porphyrin | Very strong light absorption in the visible spectrum (Soret and Q bands). | Prone to aggregation, often requiring bulky substituents or co-adsorbents. nih.gov |

The superior electron-donating capacity of the phenothiazine core is attributed to the presence of both nitrogen and sulfur heteroatoms within its tricyclic structure.

Development of Analytical Reagents and Chemical Probes

7-Iminophenothiazin-3-amine hydrochloride (Thionine) is a versatile compound in analytical chemistry, acting as a redox indicator, an electrochemical probe, and a component in biosensors. wikipedia.org Its ability to be electrochemically reduced to a colorless form (leuco-thionine) and participate in electron transfer processes makes it highly useful. wikipedia.org

Thionine's applications in this field are extensive:

Electrochemical Sensing: Poly(thionine) films can be electropolymerized onto electrode surfaces to create sensitive platforms for detecting various analytes. For instance, these modified electrodes have been used to create sensors for dopamine and lead (Pb²⁺). nih.govdongguk.edu The polymer serves as both an imprinted matrix for specific ion recognition and a reference probe for ratiometric detection, enhancing sensor stability and accuracy. nih.gov

Biosensors: Thionine (B1682319) is an effective electron mediator in biosensors. It can be co-immobilized with enzymes like horseradish peroxidase on nanostructured materials, such as TiO₂ nanotubes, to detect hydrogen peroxide. acs.org It has also been integrated into immunosensors for detecting biomarkers like Interleukin-6, where it acts as an electroactive molecule to facilitate rapid electron transfer. nih.gov

DNA Probes: The planar, aromatic structure of thionine allows it to interact with DNA, primarily through intercalation (insertion between base pairs). science.gov This binding can be monitored using spectroscopic techniques, allowing thionine to be used as a probe for DNA structure and conformation. science.gov

Photochemical Reagents: In an acidic solution containing a reducing agent like Iron (II), thionine can be photochemically reduced to its colorless leuco form upon exposure to light. washington.edu This reversible reaction serves as a classic demonstration of the conversion of light energy into chemical energy. washington.edu

The development of nanocomposites, such as those combining thionine with graphene oxide or carbon nanofibers, further enhances its analytical performance by leveraging the high surface area and excellent conductivity of the nanomaterials. science.gov

Spectrophotometric and Electrochemical Detection Methodologies for Analytes

The redox-active nature of 7-Iminophenothiazin-3-amine hydrochloride (thionine) makes it an excellent mediator for the electrochemical detection of various biologically and environmentally important analytes.

Hydrogen Peroxide (H₂O₂) Detection: Thionine is widely used as an electron transfer mediator in the development of electrochemical biosensors for hydrogen peroxide. nih.gov These sensors often immobilize thionine on an electrode surface, such as indium tin oxide (ITO) or glassy carbon, sometimes in conjunction with enzymes like horseradish peroxidase (HRP). nih.govmdpi.com The thionine-modified electrode facilitates the electrocatalytic reduction of H₂O₂, leading to a measurable increase in the reduction peak current. nih.gov

The general mechanism involves thionine mediating the electron transfer between the electrode and the analyte. In enzyme-based sensors, thionine shuttles electrons between the heme site of HRP and the electrode surface, enhancing the sensor's sensitivity and response time. nih.gov A novel approach involves covalently linking thionine with another redox mediator, such as ferrocene dicarboxylic acid (FcDA), to create a dual-mediator system. mdpi.commdpi.com This unique structure significantly enhances the reduction of H₂O₂. mdpi.commdpi.com Such sensors exhibit high sensitivity, stability, and a wide linear detection range. nih.govmdpi.com

| Electrode Configuration | Detection Range (µM) | Limit of Detection (LoD) (µM) | Reference |

|---|---|---|---|

| Horseradish Peroxidase (HRP) entrapped in polymerized thionine film on ITO | 0.1 - 100 | 0.1 | nih.gov |

| Ferrocene dicarboxylic acid (FcDA) linked to thionine on a glassy carbon electrode | 1.5 - 60 | 0.49 | mdpi.commdpi.com |

Nitrite (NO₂⁻) Detection: The standard and widely used spectrophotometric method for nitrite detection is based on the Griess-Ilosvay reaction. youtube.com This process involves a two-step diazotization-coupling reaction. In the first step, nitrite reacts with an aromatic amine, such as sulfanilamide, in a highly acidic medium (pH 2.0-2.5) to form a stable diazonium salt. youtube.com In the second step, this diazonium salt is coupled with an aromatic compound, like N-(1-naphthyl)-ethylenediamine dihydrochloride (NED), to produce a highly colored and stable azo dye. youtube.com The intensity of the resulting reddish-purple color is directly proportional to the concentration of nitrite in the sample and is quantified spectrophotometrically at a specific wavelength, typically around 543 nm. youtube.com This principle forms the basis for many established methods for determining nitrite in various samples, including water and cured meats. chemijournal.com

While specific applications using 7-Iminophenothiazin-3-amine as the coupling agent in this reaction are not prominently detailed, the underlying chemical principle of diazo-coupling is a cornerstone of analytical chemistry for nitrite determination.

No significant research was found detailing the use of 7-Iminophenothiazin-3-amine hydrochloride for the detection of NAD.

Utilization as Redox Indicators and pH Probes

7-Iminophenothiazin-3-amine is a well-established pH-dependent redox indicator. wikipedia.orgosornosolution-store.ca Its utility stems from a distinct color change upon transition between its oxidized and reduced states. The oxidized form is a deep violet color, while its reduced form, known as leuco-thionine, is colorless. wikipedia.org This sharp, reversible color change makes it an effective visual indicator in redox titrations and for observing redox conditions in biological and environmental systems. nih.gov

The standard redox potential (E⁰) of thionine is +0.06 V at a neutral pH of 7.0. wikipedia.orgosornosolution-store.ca This potential is, however, dependent on the pH of the solution, a characteristic that allows it to be used as a pH-responsive probe in electrochemical studies. wikipedia.orgmdpi.com The electroactivity and stability of polymerized thionine films on electrode surfaces are also pH-dependent, with lower electroactivity observed in more alkaline media due to the loss of electroactive sites. mdpi.com Researchers have successfully immobilized thionine onto agarose beads to create reversible, in-situ redox sensors for monitoring Fe(III)-reducing conditions in environmental samples. nih.gov

| Property | Value/Description | Reference |

|---|---|---|

| Standard Potential (E⁰ at pH 7.0) | +0.06 V | wikipedia.orgosornosolution-store.ca |

| Oxidized Form | Violet color | osornosolution-store.ca |

| Reduced Form (Leuco-thionine) | Colorless | wikipedia.org |

| Key Characteristic | Redox potential is pH-dependent | wikipedia.org |

Probes for Investigating Guest-Host Interactions in Supramolecular Chemistry

Supramolecular chemistry involves the study of systems composed of molecules or ions held together by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. wikipedia.orgnih.gov A central concept in this field is "host-guest" chemistry, where a larger "host" molecule with a cavity can encapsulate a smaller "guest" molecule. wikipedia.org This interaction can significantly alter the physicochemical properties of the guest.

Common host molecules include macrocycles like cyclodextrins and cucurbiturils, which have hydrophobic inner cavities and hydrophilic exteriors. thno.orgnih.gov Organic dyes are often used as guest molecules or probes to study these interactions. Upon encapsulation by a host, the dye's spectroscopic properties (absorption and fluorescence) can change, providing information about the binding event, stoichiometry, and binding constants of the complex. researchgate.net

While the planar, aromatic structure of phenothiazine dyes like 7-Iminophenothiazin-3-amine makes them suitable candidates for investigation as guest molecules, a specific body of research detailing their use as probes for investigating guest-host interactions with common supramolecular hosts was not prominently identified in the conducted literature search.

Applications in Corrosion Science

Mechanisms of Steel Corrosion Inhibition in Acidic Media

Organic compounds containing heteroatoms and aromatic rings, such as phenothiazine derivatives, are recognized as effective corrosion inhibitors for metals like mild steel, particularly in aggressive acidic environments such as hydrochloric acid (HCl) solutions. The inhibitory action of these compounds is primarily attributed to their adsorption onto the metal surface, which forms a protective barrier against the corrosive medium.

The mechanism of inhibition by phenothiazine derivatives involves a combination of physical and chemical adsorption processes:

Physisorption: This process involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the steel surface is positively charged, and the inhibitor can interact with it via protonated amine groups or through the influence of anions (like Cl⁻) that are first adsorbed onto the surface.

Chemisorption: This involves the sharing of electrons between the inhibitor and the metal, forming a coordinate covalent bond. The lone pair electrons on the nitrogen and sulfur heteroatoms, as well as the π-electrons from the aromatic rings in the 7-Iminophenothiazin-3-amine structure, can be donated to the vacant d-orbitals of the iron atoms on the steel surface. This creates a strong, stable bond and a more durable protective film.

| Mechanism | Description |

|---|---|

| Adsorption | Inhibitor molecules adsorb onto the steel surface, forming a protective film that isolates the metal from the corrosive acid. |

| Physisorption | Involves electrostatic forces between the charged inhibitor molecules and the charged metal surface. |

| Chemisorption | Involves the formation of coordinate bonds through electron donation from N and S heteroatoms and π-electrons to the vacant d-orbitals of iron. |

| Inhibition Type | Acts as a mixed-type inhibitor, retarding both anodic and cathodic reactions by blocking active sites. |

Degradation Pathways, Stability, and Environmental Impact in Research

Studies on Chemical Degradation (e.g., Hydrolytic Oxidation)

The chemical stability of 7-Iminophenothiazin-3-amine;hydrochloride in aqueous solutions is a key factor determining its environmental persistence. The molecule's structure, featuring a phenothiazine (B1677639) core, is susceptible to degradation through processes like hydrolytic oxidation. The rate and extent of this degradation are significantly influenced by the solution's pH. In acidic media, the protonated form of the compound exhibits greater stability. Conversely, under neutral to alkaline conditions, it becomes more vulnerable to nucleophilic attack by hydroxide (B78521) ions, initiating hydrolysis which can lead to the breakdown of the heterocyclic ring system.

Oxidizing agents are also potent drivers of its chemical degradation. Research has demonstrated that strong oxidants can effectively break down the molecule. For instance, studies have explored the kinetics of oxidation of thionine (B1682319), a common name for this compound, by various oxidizing agents in acidic solutions. These investigations are fundamental to developing effective chemical treatment methods for dye-contaminated wastewater. The process typically involves the irreversible oxidation of the phenothiazine structure, leading to a loss of conjugation and, consequently, its color.

Table 1: Factors Influencing Chemical Degradation of 7-Iminophenothiazin-3-amine;hydrochloride

| Factor | Influence on Degradation | Observed Effects in Research |

| pH | High | Increased stability in acidic conditions; accelerated hydrolytic degradation in neutral to alkaline conditions. |

| Oxidizing Agents | High | Presence of strong oxidants (e.g., in chemical treatment processes) leads to rapid degradation and decolorization. |

| Temperature | Medium | Higher temperatures generally increase the rate of chemical reactions, including hydrolysis and oxidation. |

Photodegradation Mechanisms and Stability under Illumination

7-Iminophenothiazin-3-amine;hydrochloride is a photosensitive dye, and its stability under light is a critical aspect of its environmental behavior. Photodegradation involves the absorption of light energy, which can excite the molecule to a higher energy state, making it more reactive. This process can occur directly, through the molecule's own light absorption, or indirectly, mediated by other photosensitive substances in the environment.

A significant area of research is the photocatalytic degradation of this compound, often using semiconductor catalysts like titanium dioxide (TiO₂). In this process, illumination of the catalyst generates highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH). These potent, non-selective oxidizing agents attack the dye molecule, breaking it down. Research has shown that this method can lead to the complete mineralization of the dye into carbon dioxide, water, and inorganic ions. The efficiency of photodegradation is dependent on several experimental parameters.

Table 2: Key Parameters in the Photodegradation of 7-Iminophenothiazin-3-amine;hydrochloride

| Parameter | Effect on Photodegradation Rate | Research Findings |

| Catalyst Presence | Increases Rate | Semiconductor photocatalysts (e.g., TiO₂) significantly accelerate degradation under UV or visible light. |

| Light Intensity | Increases Rate | Higher light intensity provides more photons to initiate the photocatalytic process, increasing the degradation rate up to a certain limit. |

| pH of Solution | Variable | Affects the surface charge of the photocatalyst and the dye molecule, influencing adsorption and the generation of reactive oxygen species. |

| Initial Dye Concentration | Decreases Rate | Higher concentrations can block light penetration and reduce the catalyst's active surface area, slowing the degradation rate. |

Pathways of Environmental Transformation and Fate in Laboratory Models

To predict how 7-Iminophenothiazin-3-amine;hydrochloride behaves in the environment, laboratory models are used to simulate its transformation and transport. A primary process governing its fate is adsorption to environmental matrices like soil and sediment. The molecule can bind to the surface of soil particles, which reduces its mobility in water systems but can lead to its accumulation in sediments. The strength of this binding is influenced by soil composition, particularly organic matter and clay content, and the pH of the surrounding water.

Biodegradation represents a crucial pathway for the ultimate removal of the dye from the environment. Laboratory studies have identified various microorganisms, including bacteria and fungi, capable of breaking down the complex structure of phenothiazine dyes. These microorganisms utilize specific enzymatic pathways to cleave the aromatic rings and metabolize the resulting fragments. Research in this area often focuses on identifying the specific microbial strains, the optimal conditions for their activity (e.g., aerobic vs. anaerobic), and the intermediate products formed during the degradation process to ensure they are less harmful than the parent compound.

Future Research Directions and Interdisciplinary Opportunities

Computational Design and Rational Engineering of Novel Phenothiazine (B1677639) Derivatives

The future of phenothiazine-based research will heavily rely on computational design and rational engineering to create novel derivatives with tailored properties. nih.gov By leveraging in silico methods, researchers can predict the effects of specific chemical modifications on the electronic, optical, and biological activities of the phenothiazine core. acs.orgnih.gov This approach accelerates the discovery of new compounds with enhanced functionalities for specific applications. rsc.orgnih.gov

Recent studies have demonstrated the power of this strategy. For instance, computational screening has been used to identify phenothiazine derivatives with potential as anticancer agents by predicting their interactions with biological targets. nih.gov Molecular docking studies, for example, have been employed to evaluate the binding of novel phenothiazine compounds to enzymes like acetylcholinesterase. nih.gov This computational pre-screening allows for the prioritization of synthetic efforts towards the most promising candidates, saving time and resources.

The "donor-acceptor" (D-A) approach is a key concept in the molecular engineering of phenothiazine derivatives for optoelectronic applications. rsc.org By strategically attaching electron-donating or electron-withdrawing groups to the phenothiazine scaffold, the frontier molecular orbitals (HOMO and LUMO) and, consequently, the bandgap of the material can be precisely tuned. rsc.org Computational models are instrumental in predicting these effects and guiding the synthesis of materials with desired absorption and emission characteristics. rsc.org

Table 1: Examples of Computationally Designed Phenothiazine Derivatives and Their Targeted Properties

| Derivative Type | Computational Method | Targeted Property | Potential Application | Reference |

| Phenothiazine-Covalent Organic Framework (COF) | Density Functional Theory (DFT) | Enhanced photocatalytic activity | Oxidative coupling reactions | rsc.org |

| Amine and methylamine-substituted PTZ | In silico target screening | Cholinesterase modulation | Neurotherapeutics | acs.org |

| N-alkylated phenothiazine derivatives | Molecular hybridization | Anticancer cell growth inhibition | Oncology | nih.gov |

| Phenothiazine-chalcone hybrids | In vitro cytotoxicity studies and docking | Anticancer activity | Oncology | nih.gov |

Integration into Next-Generation Optoelectronic and Sensing Platforms

The integration of 7-Iminophenothiazin-3-amine;hydrochloride and its derivatives into next-generation optoelectronic and sensing platforms represents a significant area of future research. dentonvacuum.comazooptics.com The compound's ability to act as both an electron donor and acceptor, coupled with its photophysical properties, makes it a prime candidate for a variety of devices. rsc.org

In the realm of optoelectronics, phenothiazine-based materials are being explored for their use in organic light-emitting diodes (OLEDs) and solar cells. rsc.orgfrontiersin.org Their non-planar butterfly structure can help to suppress molecular aggregation, which is beneficial for device efficiency. rsc.org Future work will likely focus on the synthesis of novel phenothiazine dyes for dye-sensitized solar cells (DSSCs), aiming to improve power conversion efficiencies. rsc.org The development of hybrid materials, where phenothiazines are combined with other functional components like graphene or transition metal dichalcogenides, is also a promising direction. dentonvacuum.compku.edu.cneetimes.com

In the field of sensing, thionine's electrochemical properties are being harnessed to develop highly sensitive biosensors and chemical sensors. acs.orgresearchgate.net For instance, thionine (B1682319) can be functionalized on surfaces to create platforms for detecting a range of analytes. pku.edu.cnacs.org Research is ongoing to develop thionine-based electrochemical immunosensors for the detection of disease biomarkers. nih.gov The use of poly(thionine) modified electrodes is another active area, with applications in the detection of biologically important molecules like NADH. nih.gov Future advancements may see the integration of these sensors into wearable technology and point-of-care diagnostic devices.

Table 2: Applications of Thionine in Optoelectronic and Sensing Platforms

| Application | Platform/Device | Key Feature of Thionine | Research Finding | Reference |

| Optoelectronics | Dye-Sensitized Solar Cells (DSSCs) | Strong electron-donating character | High photovoltaic performance | rsc.org |

| Optoelectronics | Organic Light-Emitting Diodes (OLEDs) | Tunable energy levels | Hole-transporting material | rsc.org |

| Sensing | Electrochemical Biosensors | Redox activity | Detection of disease biomarkers | acs.orgresearchgate.net |

| Sensing | Amperometric Detectors | Electrocatalytic response to NADH | Flow injection analysis of NADH | nih.gov |

| Sensing | Ratiometric Ion Imprinted Sensor | Imprinted polymer and reference probe | Selective detection of Pb2+ | nih.gov |

Exploration of Advanced Biological Probes for Fundamental Mechanistic Discovery

7-Iminophenothiazin-3-amine;hydrochloride and its engineered derivatives hold immense promise as advanced biological probes for elucidating fundamental cellular and molecular mechanisms. acs.org The ability of these compounds to interact with biological macromolecules and participate in redox reactions makes them valuable tools for studying a variety of biological processes. mdpi.comnih.gov

Phenothiazines have been shown to interact with cell membranes and can modulate the activity of various enzymes and receptors. nih.gov This opens up possibilities for designing probes to study membrane dynamics, ion channel function, and receptor signaling pathways. acs.org For instance, fluorescently labeled phenothiazine derivatives could be used to visualize specific cellular structures or track the movement of proteins within the cell.

Furthermore, the redox properties of thionine can be exploited to develop probes for detecting reactive oxygen species (ROS) and other redox-active molecules in biological systems. acs.org This is particularly relevant for studying oxidative stress and its role in various diseases. Future research could focus on developing "smart" probes that exhibit a change in their fluorescence or electrochemical signal upon interaction with a specific biological target, allowing for real-time monitoring of cellular events. acs.org The discovery of novel phenothiazine derivatives with specific inhibitory activities against targets like the tobacco mosaic virus also highlights their potential in agricultural science. nih.gov

Development of Sustainable Synthesis Routes and Recycling Methodologies

A critical aspect of future research into 7-Iminophenothiazin-3-amine;hydrochloride and its derivatives is the development of sustainable and environmentally friendly synthetic methods. chemistryjournals.netsynthiaonline.com Traditional organic synthesis often relies on hazardous reagents and solvents, generating significant chemical waste. chemistryjournals.net The principles of green chemistry are now being applied to the synthesis of phenothiazines to address these challenges. researchgate.net

Future research will likely focus on several key areas of green synthesis:

Alternative Solvents: The use of greener solvents such as water, ionic liquids, or supercritical fluids in phenothiazine synthesis is an active area of investigation. chemistryjournals.netresearchgate.net

Catalysis: The development of more efficient and recyclable catalysts, including organocatalysts and biocatalysts, can significantly reduce the environmental impact of synthesis. researchgate.netrsc.orgresearchgate.net

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, efficiency, and scalability for the synthesis of phenothiazine derivatives. researchgate.net

In addition to green synthesis, the development of methodologies for recycling and recovering phenothiazine-based materials is crucial for a circular economy approach. Research into recyclable organophotoredox catalysts based on phenothiazine structures is a promising step in this direction, demonstrating that these compounds can be recovered and reused without a significant loss of activity. rsc.org

Synergistic Approaches in Material Design and Functionalization

The future of materials science will increasingly rely on synergistic approaches, where different materials are combined to create hybrid systems with enhanced or novel functionalities. 7-Iminophenothiazin-3-amine;hydrochloride and its derivatives are ideal candidates for such approaches due to their versatile chemical nature, which allows for straightforward functionalization. nih.govpku.edu.cn

One promising avenue is the creation of hybrid materials by integrating phenothiazines with nanomaterials such as carbon nanotubes, graphene, or gold nanoparticles. pku.edu.cnnih.gov The functionalization of carbon nanotubes with thionine, for example, has been shown to improve their solubility and provides a platform for attaching other molecules. pku.edu.cn This opens up possibilities for creating advanced composites for applications in electronics, sensing, and drug delivery.

Another area of exploration is the development of phenothiazine-based polymers and covalent organic frameworks (COFs). rsc.orgnih.gov By incorporating the phenothiazine moiety into a larger polymeric structure, materials with tailored electronic and optical properties can be created. rsc.org These materials could find applications in areas such as photocatalysis, gas storage, and separation. The ability to functionalize the phenothiazine core allows for the fine-tuning of the properties of these hybrid materials, paving the way for the rational design of multifunctional systems. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-Iminophenothiazin-3-amine hydrochloride, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves multi-step reactions starting from phenothiazine derivatives. Key steps include amine functionalization via nucleophilic substitution or reductive amination. Optimization strategies:

- Use palladium-based catalysts (e.g., Pd/C) for hydrogenation steps to improve efficiency .

- Control reaction temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF or dichloromethane) to minimize side reactions .

- Monitor reaction progress with TLC and purify via column chromatography or recrystallization .

- Data Reference : Yield improvements (e.g., from 45% to 72%) are achievable by adjusting solvent ratios and catalyst loadings .

Q. What spectroscopic techniques are recommended for confirming the structural integrity of 7-Iminophenothiazin-3-amine hydrochloride?

- Methodological Answer :

- NMR Spectroscopy : Use ¹H and ¹³C NMR in deuterated DMSO to identify aromatic protons (δ 6.8–7.5 ppm) and amine/imine groups (δ 2.5–3.5 ppm) .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z 278.08) via high-resolution MS .

- IR Spectroscopy : Detect N-H stretches (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) .

Advanced Research Questions

Q. How can researchers investigate the compound's mechanism of action in modulating neurotransmitter receptors?

- Methodological Answer :

- Binding Assays : Perform radioligand displacement studies (e.g., using ³H-labeled dopamine D₂ receptors) to quantify affinity (Kᵢ values) .

- Molecular Docking : Use software like AutoDock Vina to model interactions with receptor active sites, focusing on π-π stacking and hydrogen bonding with phenothiazine core .

- Functional Assays : Measure cAMP inhibition in transfected HEK293 cells to assess receptor antagonism .

- Data Contradiction Analysis : Discrepancies in reported IC₅₀ values may arise from assay conditions (e.g., cell line variability). Standardize protocols using reference antagonists (e.g., haloperidol) .

Q. How can computational modeling resolve conflicting data on the compound's selectivity for monoamine transporters?

- Methodological Answer :

- QSAR Modeling : Train models on datasets of structurally similar amines to predict selectivity for serotonin vs. dopamine transporters .

- Molecular Dynamics (MD) : Simulate ligand-transporter interactions over 100-ns trajectories to identify key residues (e.g., Tyr-95 in SERT) influencing binding .

- Validation : Compare predictions with in vitro uptake inhibition assays using radiolabeled neurotransmitters (e.g., ³H-serotonin) .

Q. What strategies address discrepancies in reported thermal stability data for this compound?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Conduct under inert (N₂) vs. oxidative (air) atmospheres to assess decomposition thresholds (e.g., 220°C vs. 180°C) .

- Differential Scanning Calorimetry (DSC) : Identify melting points and phase transitions; compare results with safety data sheets (SDS) .

- Standardization : Use certified reference materials and replicate conditions (heating rate: 10°C/min) across labs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |